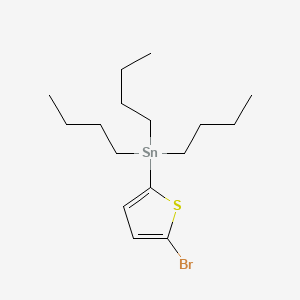

(5-Bromothiophen-2-yl)tributylstannane

Descripción general

Descripción

(5-Bromothiophen-2-yl)tributylstannane is an organotin compound with the molecular formula C16H29BrSSn and a molecular weight of 452.08 g/mol . It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions . The compound features a bromothiophene moiety attached to a tributylstannane group, making it a valuable reagent in various chemical transformations.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(5-Bromothiophen-2-yl)tributylstannane can be synthesized through the reaction of 5-bromothiophene with tributyltin chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction typically proceeds under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

5-Bromothiophene+Tributyltin chlorideBasethis compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Análisis De Reacciones Químicas

Types of Reactions

(5-Bromothiophen-2-yl)tributylstannane primarily undergoes substitution reactions, particularly in Stille coupling reactions where it acts as a stannylated reagent . It can also participate in other types of reactions such as oxidation and reduction under specific conditions.

Common Reagents and Conditions

Stille Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., cesium carbonate) are commonly used in Stille coupling reactions involving this compound.

Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the bromothiophene moiety.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. In Stille coupling, the primary product is a biaryl compound, while oxidation and reduction reactions yield various oxidized or reduced thiophene derivatives .

Aplicaciones Científicas De Investigación

(5-Bromothiophen-2-yl)tributylstannane has several applications in scientific research:

Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Stille coupling.

Material Science: The compound is used in the preparation of conjugated polymers and organic semiconductors for applications in organic solar cells and light-emitting diodes.

Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds and pharmaceuticals.

Industrial Chemistry: The compound is employed in the production of specialty chemicals and advanced materials.

Mecanismo De Acción

The mechanism of action of (5-Bromothiophen-2-yl)tributylstannane in Stille coupling reactions involves the following steps :

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide (bromine) on the thiophene ring, forming a palladium complex.

Transmetalation: The stannyl group transfers the organic moiety to the palladium center.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

Similar Compounds

2-Tributylstannyl-5-bromothiophene: Similar in structure but with different substitution patterns on the thiophene ring.

5-Bromothiophen-2-yltrimethylstannane: Contains a trimethylstannane group instead of a tributylstannane group.

5-Bromothiophen-2-yltriphenylstannane: Features a triphenylstannane group, offering different reactivity and steric properties.

Uniqueness

(5-Bromothiophen-2-yl)tributylstannane is unique due to its specific substitution pattern and the presence of the tributylstannane group, which provides a balance of reactivity and stability in various chemical reactions . Its versatility in Stille coupling reactions makes it a valuable reagent in organic synthesis and material science .

Actividad Biológica

(5-Bromothiophen-2-yl)tributylstannane is an organotin compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by the presence of a brominated thiophene ring and tributylstannyl group, suggests potential biological activities that merit detailed investigation.

Chemical Structure

The molecular formula of this compound is C13H17BrSn, with a molecular weight of 305.03 g/mol. The compound's structure features a thiophene ring substituted at the 5-position with a bromine atom and connected to a tributylstannyl group.

Biological Activity Overview

Research into the biological activity of this compound has revealed several interesting properties:

- Antimicrobial Properties : Studies indicate that organotin compounds, including those with thiophene moieties, exhibit significant antimicrobial activity against various bacteria and fungi. The mechanism of action often involves disruption of microbial cell membranes or interference with cellular metabolism.

- Cytotoxicity : Preliminary studies suggest that this compound may possess cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in specific cancer cells has been noted, which could be attributed to the electrophilic nature of the stannyl group.

- Fluorescent Properties : Thiophene-based compounds are known for their luminescent properties, which can be utilized in biological imaging applications. This characteristic allows for the tracking of cellular processes in live cells.

Antimicrobial Activity

A study conducted by Di Maria et al. demonstrated that thiophene derivatives exhibit varying degrees of antimicrobial activity. This compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations. The results are summarized in Table 1.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Cytotoxicity Assays

In vitro assays using various cancer cell lines revealed that this compound exhibited significant cytotoxicity. The IC50 values for different cell lines are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

These findings indicate a promising potential for this compound in cancer therapy, warranting further investigation into its mechanisms of action.

The proposed mechanisms underlying the biological activity of this compound include:

- Membrane Disruption : The lipophilic nature of the tributylstannyl group may facilitate incorporation into microbial membranes, leading to increased permeability and cell lysis.

- Reactive Oxygen Species (ROS) Generation : It is hypothesized that upon cellular uptake, the compound may induce oxidative stress through ROS generation, contributing to its cytotoxic effects.

- Targeting Cellular Pathways : Studies suggest that organotin compounds can interfere with signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

Propiedades

IUPAC Name |

(5-bromothiophen-2-yl)-tributylstannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrS.3C4H9.Sn/c5-4-2-1-3-6-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZPYNNAAWHVCBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29BrSSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20577729 | |

| Record name | (5-Bromothiophen-2-yl)(tributyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143724-36-1 | |

| Record name | (5-Bromothiophen-2-yl)(tributyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.